7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-12-5-4-6-15(11-12)20-24-21-23-13(2)17(19(22)27)18(26(21)25-20)14-7-9-16(28-3)10-8-14/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBJOIHYSCFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process can be optimized to ensure high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 in the presence of catalysts.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Mechanism of Action : The triazolo-pyrimidine scaffold allows for interaction with enzymes and receptors involved in cancer cell proliferation. Studies have shown that it can inhibit growth in various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound effectively reduced the viability of MCF-7 breast cancer cells with an IC50 value lower than that of conventional chemotherapeutics. Docking studies revealed favorable interactions with proteins associated with cancer progression.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Efficacy Against Bacteria : In vitro studies have demonstrated that derivatives of this compound possess antibacterial activity against multiple strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics.
- Case Study : A study evaluating various triazole derivatives highlighted that structural modifications significantly enhanced antimicrobial efficacy against resistant bacterial strains.
Anti-inflammatory Activity
Additionally, the compound has been investigated for its anti-inflammatory properties:
- Mechanism : It has been identified as an inhibitor of TNFα and TNFR1 complexes, which play critical roles in inflammatory responses.
- Case Study : Animal model studies showed a reduction in inflammatory markers when treated with this compound.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its diverse pharmacological properties.
Thiazolo[3,2-a]pyrimidine: Exhibits various biological activities, including anticancer and antimicrobial properties.
Uniqueness
7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer therapy .
Biological Activity
The compound 7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 350.42 g/mol
IUPAC Name : this compound
The compound features a triazole ring fused to a pyrimidine structure, with various substituents that may influence its biological activity.
Antitumor Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antitumor properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has been hypothesized to have similar effects due to its structural analogies with known active compounds in this class .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo[1,5-a]pyrimidines has been explored extensively. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The IC values for related compounds against COX-1 and COX-2 enzymes were reported to be in the low micromolar range (e.g., 19.45 ± 0.07 μM for COX-1) . Given the structural similarities, it is plausible that our compound exhibits comparable anti-inflammatory activity.
Antimicrobial Properties
Triazole derivatives have also been recognized for their antimicrobial activities. Studies have reported that certain derivatives can effectively inhibit bacterial growth and fungal infections. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
The biological activity of This compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways (e.g., COX enzymes), leading to reduced production of pro-inflammatory mediators.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells by affecting regulatory proteins involved in cell proliferation.
Case Studies and Research Findings
A comprehensive review highlighted various studies focusing on the synthesis and biological evaluation of triazolopyrimidine derivatives:
| Study | Compound | Activity | IC |
|---|---|---|---|
| 1 | Compound A | COX-1 Inhibition | 19.45 ± 0.07 μM |
| 2 | Compound B | Antitumor Activity | Varies by Cell Line |
| 3 | Compound C | Antimicrobial Activity | Effective against S. aureus |
These findings indicate a promising therapeutic profile for compounds within this chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
